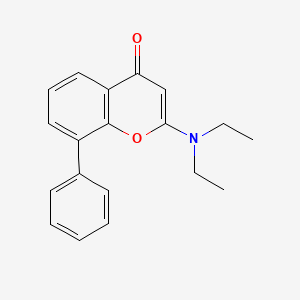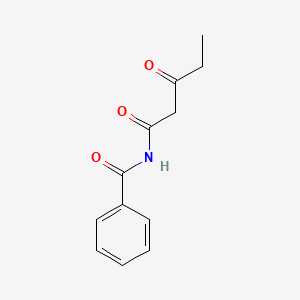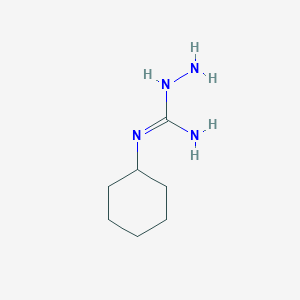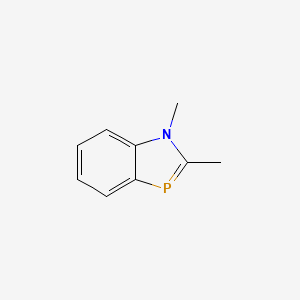
1,2-Dimethyl-1H-1,3-benzazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1H-1,3-benzazaphosphole is a heterocyclic compound containing both nitrogen and phosphorus atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-1,3-benzazaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the flash-vacuum pyrolysis of C=N unsaturated 1,3-azaphospholines . Another approach involves the O→P replacement of oxazolium salts with P(SiMe3)3 or cycloadditions of phosphaalkynes with suitable azadiene precursors .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-1,3-benzazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: Electrophilic substitution reactions are common, given the electron-rich nature of the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides can be used under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1,2-Dimethyl-1H-1,3-benzazaphosphole has several applications in scientific research:
Biology: The compound’s unique electronic properties make it a candidate for studying biological interactions at the molecular level.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 1,2-Dimethyl-1H-1,3-benzazaphosphole exerts its effects involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can influence various pathways, including coordination with metal ions and participation in redox reactions . The compound’s ability to stabilize metal complexes is particularly noteworthy in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzazaphosphole: Lacks the dimethyl substitution, leading to different electronic properties.
1,3-Diazaphosphole: Contains two nitrogen atoms instead of one, altering its reactivity and applications.
1,3-Phosphole: Contains only phosphorus and carbon atoms, making it less versatile in coordination chemistry.
Uniqueness
1,2-Dimethyl-1H-1,3-benzazaphosphole is unique due to its specific substitution pattern, which enhances its stability and reactivity compared to other 1,3-azaphospholes. This makes it particularly valuable in applications requiring robust and versatile ligands .
Properties
CAS No. |
84759-26-2 |
|---|---|
Molecular Formula |
C9H10NP |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
1,2-dimethyl-1,3-benzazaphosphole |
InChI |
InChI=1S/C9H10NP/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1-2H3 |
InChI Key |
XTHHOHIQGBHEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=PC2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)

![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)

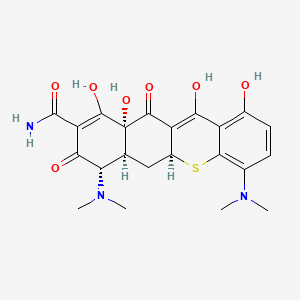

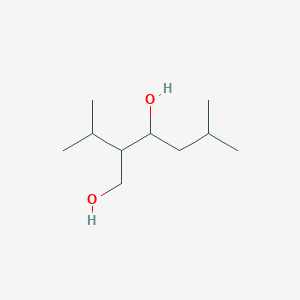

![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
